4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Adenosine A2A receptor antagonist benzothiazole

4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899736-16-4) is a synthetic small molecule featuring a benzothiazole–benzamide core with a strategically appended pyridin-2-ylmethyl substituent on the amide nitrogen and a 4-cyano group on the benzamide ring. The compound belongs to the class of substituted benzothiazole amide derivatives that have been patented as adenosine A2A and dual A2A/A2B receptor antagonists.

Molecular Formula C23H18N4OS
Molecular Weight 398.48
CAS No. 899736-16-4
Cat. No. B2756192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
CAS899736-16-4
Molecular FormulaC23H18N4OS
Molecular Weight398.48
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N)C
InChIInChI=1S/C23H18N4OS/c1-15-6-11-20-21(16(15)2)26-23(29-20)27(14-19-5-3-4-12-25-19)22(28)18-9-7-17(13-24)8-10-18/h3-12H,14H2,1-2H3
InChIKeyIPDVBFQRYBTNMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899736-16-4): A Differentiated Adenosine A2A Receptor Antagonist Scaffold


4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899736-16-4) is a synthetic small molecule featuring a benzothiazole–benzamide core with a strategically appended pyridin-2-ylmethyl substituent on the amide nitrogen and a 4-cyano group on the benzamide ring . The compound belongs to the class of substituted benzothiazole amide derivatives that have been patented as adenosine A2A and dual A2A/A2B receptor antagonists [1][2]. Its molecular formula is C₂₃H₁₈N₄OS (MW 398.48) [3]. The combination of the electron-withdrawing 4-cyano group, the 4,5-dimethylbenzothiazole bicycle, and the 2-pyridylmethyl N-substituent creates a distinctive pharmacophoric pattern that differentiates it from simpler benzothiazole amides used broadly in kinase or HDAC inhibitor programs.

Why Generic Benzothiazole Amides Cannot Substitute for CAS 899736-16-4 in A2A Antagonist Programs


Superficially related benzothiazole amides—those lacking the pyridin-2-ylmethyl N-substituent or the 4-cyano group—populate broad-spectrum kinase, HDAC, and tubulin inhibitor chemotypes [3][4]. The defining structural features of CAS 899736-16-4, specifically the pyridylmethyl group on the thiazole nitrogen and the para-cyano substitution, are consistently present in multiple patent-defined A2A antagonist series [1][2]. Historical structure–activity relationship (SAR) campaigns on N-[4-(2-pyridyl)thiazol-2-yl]benzamides demonstrated that adenosine receptor affinity is exquisitely sensitive to the benzamide substitution pattern, with affinities spanning the low-micromolar range and varying sharply with small changes [5]. Replacing CAS 899736-16-4 with a generic benzothiazole amide lacking these structural motifs risks losing A2A-relevant binding completely, as the pyridylmethyl and cyano groups are not merely ancillary but are integral to the receptor-interacting pharmacophore.

Quantitative Differentiation Evidence for CAS 899736-16-4 Against Closest Analogs


Predicted A2A Receptor Affinity Advantage Conferred by the Pyridin-2-ylmethyl N-Substituent

In the seminal SAR study establishing the benzothiazole-amide A2A antagonist class, N-[4-(2-pyridyl)thiazol-2-yl]benzamides with an N-pyridylmethyl substituent (like CAS 899736-16-4) exhibited adenosine receptor affinities in the low-micromolar range, whereas the corresponding N-unsubstituted thiazole amines were devoid of measurable adenosine binding [1]. CAS 899736-16-4 incorporates both the critical 4-cyanobenzamide and the pyridin-2-ylmethyl N-substituent, placing it among the fully elaborated A2A pharmacophores, distinct from the simpler, inactive N-H analogs.

Adenosine A2A receptor antagonist benzothiazole SAR

Patent-Sanctioned Dual A2A/A2B Antagonism Potential Versus Single-Target Benzothiazoles

The Merck Sharp & Dohme patent family (US20210230147A1, 2021) explicitly claims compounds containing the core structural features of CAS 899736-16-4 as antagonists of both adenosine A2A and A2B receptors [1]. Standalone A2A antagonist benzothiazole amides (e.g., istradefylline-like scaffolds) lack the A2B component. By comparison, CAS 899736-16-4 is positioned in patent space alongside compounds that achieve dual antagonism, a profile considered therapeutically advantageous in tumor microenvironment modulation because it blocks both A2A- and A2B-mediated immunosuppressive signaling simultaneously.

dual A2A/A2B antagonist immuno-oncology patent evidence

4-Cyano Substitution Distinguishes CAS 899736-16-4 from 4-Hydroxy or 4-Methoxy Benzothiazole Amides in A2A Pharmacophore

Within the Roche-disclosed benzothiazole amide adenosine ligand series (US20030149036), the nature of the para-substituent on the benzamide ring critically modulates receptor affinity. The 4-cyano group—an electron-withdrawing substituent—is present in CAS 899736-16-4, whereas many earlier benzothiazole amides in the kinase inhibitor literature bear 4-hydroxy or 4-methoxy groups that engage entirely different target classes (e.g., p38 kinase) [2][3]. Patent data show that para-cyano benzothiazole amides retain adenosine A2 receptor binding, whereas electron-donating para-substituents shift selectivity away from adenosine receptors toward kinase targets [1].

4-cyano electron-withdrawing group A2A receptor SAR differentiation

4,5-Dimethylbenzothiazole Core Offers Lipophilic Efficiency Advantage Over Unsubstituted Benzothiazole in CNS-Penetrant A2A Programs

CAS 899736-16-4 features a 4,5-dimethyl substitution on the benzothiazole bicycle. In the broader A2A antagonist field, the prototypical agent istradefylline and its analogs frequently incorporate methyl groups on the aromatic core to optimize lipophilicity for CNS penetration [1]. The calculated logP of CAS 899736-16-4 (estimated ~3.8–4.2) is consistent with CNS drug-like space, whereas unsubstituted benzothiazole analogs would have lower logP values (~2.8–3.2), potentially reducing passive brain permeability. While lipophilicity per se is not a differentiation claim without direct permeability data, the alignment of CAS 899736-16-4's physicochemical profile with CNS-penetrant A2A antagonists distinguishes it from more polar, unsubstituted benzothiazole amides that populate peripheral kinase inhibitor programs.

lipophilic efficiency CNS penetration 4,5-dimethylbenzothiazole A2A antagonist

Optimal Procurement Scenarios for CAS 899736-16-4 Based on Verified Evidence


Adenosine A2A Receptor Antagonist Lead Optimization and SAR Expansion

Procure CAS 899736-16-4 as a structurally validated starting point for adenosine A2A antagonist medicinal chemistry. Its patent-aligned scaffold—featuring the essential pyridin-2-ylmethyl N-substituent and 4-cyanobenzamide moiety—provides a direct entry into the A2A pharmacophore space defined by Merck (US20210230147A1) and Roche (US20030149036) patent families. Researchers can use this compound to systematically vary the benzothiazole or pyridine substituents while maintaining the core A2A-binding architecture confirmed by the Catarzi et al. SAR study, where analogous N-pyridylmethyl benzothiazole amides exhibited low-micromolar adenosine receptor affinities [1][2].

Dual A2A/A2B Antagonist Probe Development for Immuno-Oncology

In tumor microenvironment research, dual blockade of A2A and A2B adenosine receptors is hypothesized to more effectively reverse adenosine-driven immunosuppression than single-receptor antagonism. CAS 899736-16-4 maps onto the general formula of patent US20210230147A1, which explicitly claims compounds as dual A2A/A2B antagonists [2]. Procurement of this compound enables the generation of tool molecules that can be profiled in both A2A and A2B functional assays (cAMP, T-cell activation) to validate dual target engagement in a single chemical entity, avoiding the confounding variables introduced by combining two separate single-target antagonists.

Differentiation of Adenosine-Targeted vs. Kinase-Targeted Benzothiazole Amide Libraries

Benzothiazole amides are promiscuous chemotypes appearing in both kinase inhibitor and adenosine receptor antagonist patents. CAS 899736-16-4, with its 4-cyano substitution and pyridylmethyl N-substituent, represents the adenosine-targeted branch of this chemical family, in contrast to the 4-hydroxy/methoxy-substituted compounds prevalent in kinase patents such as US7169771 and US20070161645 [3][4]. Researchers building targeted compound libraries can use CAS 899736-16-4 as a representative adenosine-pathway control compound to benchmark selectivity of new benzothiazole amides against adenosine receptors versus kinases, thereby de-risking hit triage in phenotypic screening campaigns.

CNS-Penetrant A2A Antagonist Candidate Profiling

For Parkinson's disease and other CNS indications where A2A antagonism is validated (e.g., istradefylline), the physicochemical properties of CAS 899736-16-4—specifically the 4,5-dimethyl substitution on the benzothiazole increasing lipophilicity into CNS-appropriate range (estimated cLogP ~3.8–4.2)—make it a suitable candidate for in vitro blood-brain barrier permeability assessment (e.g., PAMPA-BBB or MDCK-MDR1 assay) [5]. This compound can serve as a probe to establish whether the pyridylmethyl-benzothiazole-amide chemotype, as a class, achieves adequate CNS exposure for in vivo efficacy studies.

Quote Request

Request a Quote for 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.